molecular formula C20H18F3N3O4S2 B2364558 N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide CAS No. 1421455-56-2

N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2364558
CAS No.: 1421455-56-2
M. Wt: 485.5
InChI Key: ARVBSIDTPUHFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide is a sophisticated hybrid compound designed for medicinal chemistry and drug discovery research, incorporating multiple privileged pharmaceutical scaffolds. This molecule features a benzothiazole core, a structural motif found in various bioactive compounds known for diverse therapeutic properties . The incorporation of the sulfonamide functional group, specifically as an N,N-dimethylbenzenesulfonamide, significantly enhances the molecule's potential as a research chemical, as this moiety is recognized for contributing to antimicrobial and antioxidant activities in experimental settings . The strategic inclusion of a trifluoromethyl group on the benzothiazole ring and the azetidine linker further augments the compound's research value, potentially influencing its electronic properties, metabolic stability, and binding affinity to biological targets. The molecular architecture of this compound, combining these distinct pharmacophores, makes it a valuable candidate for investigating structure-activity relationships in various biochemical contexts. Researchers can utilize this compound in exploratory studies focused on enzyme inhibition, cellular signaling pathways, and oxidative stress mechanisms, given the documented roles of its constituent parts in these areas . Its primary research applications include serving as a lead compound in antimicrobial development programs, a tool molecule for probing antioxidant mechanisms, and a template for the synthesis of novel derivatives in quantitative structure-activity relationship (QSAR) studies. This product is strictly for research applications in controlled laboratory environments.

Properties

IUPAC Name

N,N-dimethyl-4-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidine-1-carbonyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4S2/c1-25(2)32(28,29)14-8-6-12(7-9-14)18(27)26-10-13(11-26)30-19-24-17-15(20(21,22)23)4-3-5-16(17)31-19/h3-9,13H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVBSIDTPUHFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide, with the CAS number 1421455-56-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H18F3N3O4S2C_{20}H_{18}F_3N_3O_4S_2, with a molecular weight of 485.5 g/mol. The structure contains a benzenesulfonamide group, a trifluoromethyl group, and a benzo[d]thiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC20H18F3N3O4S2
Molecular Weight485.5 g/mol
CAS Number1421455-56-2

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The incorporation of the trifluoromethyl group and the benzo[d]thiazole moiety is critical for enhancing its biological activity. Detailed synthetic pathways often involve reactions such as nucleophilic substitutions and coupling reactions.

Anticancer Activity

The compound exhibits significant anticancer properties, particularly due to the presence of the benzothiazole and sulfonamide groups. Research indicates that derivatives of benzothiazole have shown remarkable anticancer activity against various cell lines:

  • Cell Lines Tested :
    • Leukemia
    • Non-small cell lung cancer
    • Colon cancer
    • Melanoma
    • Ovarian cancer

In studies, compounds with similar structures demonstrated log GI50 values ranging from -5.48 to -5.56 across different cancer cell lines, indicating potent anticancer effects .

Antimicrobial Properties

The benzothiazole derivatives have also been studied for their antimicrobial activities. The presence of the thiadiazole moiety enhances these properties, making them effective against various bacterial strains. For instance, derivatives have shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Case Studies

  • Anticonvulsant Activity : A series of studies have evaluated the anticonvulsant properties of compounds containing benzothiazole scaffolds. In one study, compounds were tested using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) methods to assess their efficacy in preventing seizures .
  • Neurotoxicity Assessment : The neurotoxic effects were evaluated using rotarod tests in animal models. Results indicated that certain derivatives exhibited low neurotoxicity while maintaining anticonvulsant efficacy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including those similar to N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide. Compounds containing the benzothiazole moiety have shown significant activity against various pathogens, including Mycobacterium tuberculosis. For instance, derivatives with a thiazole nucleus demonstrated high antitubercular activity with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL .

Anticonvulsant Properties

The compound's structural elements suggest potential anticonvulsant activity. Research indicates that benzothiazole derivatives can modulate GABAergic neurotransmission, which is crucial in seizure control. Compounds exhibiting this activity have been evaluated through the maximal electroshock (MES) test, showcasing promising results .

Cancer Research

The incorporation of azetidine and sulfonamide functionalities into the compound structure has led to investigations into its anticancer properties. Studies have reported that certain benzothiazole derivatives exhibit selective cytotoxicity towards cancer cell lines, making them candidates for further development as anticancer agents .

Drug Design and Development

The unique combination of trifluoromethyl and azetidine groups in this compound allows for the exploration of structure-activity relationships (SAR). This is essential in drug design to optimize efficacy and reduce toxicity profiles .

Polymeric Systems

Due to its chemical stability and functional groups, this compound can be utilized in developing polymeric materials with specific properties such as enhanced thermal stability and chemical resistance. The incorporation of sulfonamide groups into polymer matrices has been shown to improve mechanical properties and thermal degradation profiles .

Case Studies and Research Findings

StudyApplicationFindings
Study on Antimicrobial ActivityAntitubercularCompounds exhibited MIC values as low as 3.12 µg/mL against Mycobacterium tuberculosis .
Anticonvulsant Activity EvaluationNeurological DisordersBenzothiazole derivatives showed significant anticonvulsant effects with minimal neurotoxicity .
Cancer Cell Line TestingOncologySelective cytotoxicity was observed in various cancer cell lines, indicating potential for further development .

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound Benzo[d]thiazole + azetidine CF₃, dimethyl sulfonamide, azetidine-carbonyl ~552.6 (estimated) Sulfonamide, carbonyl, ether, CF₃
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives [11–18] Imidazolidin-2-ylidene + triazine Chloro, methyl, ethyl ester 400–450 (estimated) Thioether, sulfonamide, ester, triazine
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole-thione X = H, Cl, Br; difluorophenyl 450–500 (estimated) Triazole-thione, sulfonyl, aryl halides
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide Thiazolidinone + pyrazole Sec-butyl, phenyl, thioxo 526.7 Thiazolidinone, pyrazole, thioxo, dimethyl sulfonamide
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine + aniline Methylbenzenesulfonamide, aniline ~300 (estimated) Sulfonamide, pyridine, aniline

Key Observations :

  • The target compound’s CF₃ group distinguishes it from most analogs, enhancing electron-withdrawing effects and lipophilicity .
  • Unlike triazole-thiones or thiazolidinones , the target lacks sulfur-based tautomerism, simplifying its spectroscopic profile.

Spectroscopic Properties

Compound Type IR Key Bands (cm⁻¹) NMR Features
Target Compound ~1250–1300 (C-O-C ether), ~1680–1700 (carbonyl), ~1350 (SO₂ asym) Aromatic protons (δ 7.0–8.5 ppm), CF₃ (δ ~110–120 ppm in ¹³C)
Triazole-Thiones [7–9] 1247–1255 (C=S), 3278–3414 (NH) Thione tautomer confirmed by absence of S-H (δ ~2500–2600 cm⁻¹ in IR)
Thiazolidinone Derivatives 1650–1750 (C=O thiazolidinone), 1240–1260 (C=S) Thioxo group (δ ~190–200 ppm in ¹³C), pyrazole protons (δ 7.5–8.5 ppm)

Insights :

  • The target’s sulfonamide group (~1350 cm⁻¹ asymmetric SO₂ stretch) aligns with analogs, but its CF₃ group introduces distinct ¹³C NMR signals .
  • Unlike triazole-thiones, the target lacks tautomerization, simplifying spectral interpretation .

Preparation Methods

Electrosynthetic Route

A green electrochemical method enables benzothiazole formation via cyclization of phenylthiourea derivatives:

  • Phenylthiourea Preparation :
    • Aniline derivatives react with ammonium thiocyanate in acetic acid at 70°C to form phenylthioureas.
    • Example: 4-Trifluoromethylaniline + NH4SCN → 4-Trifluoromethylphenylthiourea (94% yield).
  • Electrochemical Cyclization :

    • Phenylthiourea undergoes bromination and cyclization in isopropanol with NaBr as an electrolyte under 40 mA current.
    • Reaction completes in 3 hours, yielding 4-(trifluoromethyl)benzo[d]thiazol-2-amine.
  • Hydrolysis to 2-Hydroxy Derivative :

    • The 2-amine intermediate is hydrolyzed using aqueous HCl/NaOH to yield 4-(trifluoromethyl)benzo[d]thiazol-2-ol.

Preparation of Azetidine-1-carbonyl Chloride

Azetidine-1-carbonyl chloride is synthesized via:

  • Azetidine Carboxylation :
    • Azetidine reacts with phosgene (COCl2) in dichloromethane at 0°C to form azetidine-1-carbonyl chloride.
    • Alternative: Triphosgene can replace phosgene for safer handling.

Synthesis of N,N-Dimethyl-4-carboxybenzenesulfonamide

Sulfonylation and Dimethylation

  • Sulfonation :
    • 4-Aminobenzoic acid is treated with chlorosulfonic acid to form 4-sulfamoylbenzoic acid.
  • Dimethylation :
    • The sulfonamide reacts with methyl iodide in DMF using K2CO3 as a base, yielding N,N-dimethyl-4-carboxybenzenesulfonamide.

Final Coupling Reactions

Stepwise Assembly

  • Azetidine-Benzenesulfonamide Coupling :

    • N,N-Dimethyl-4-carboxybenzenesulfonamide reacts with azetidine-1-carbonyl chloride in DCM using DIPEA as a base.
    • Product: N,N-Dimethyl-4-(azetidine-1-carbonyl)benzenesulfonamide.
  • SNAr with Benzothiazol-2-ol :

    • The azetidine-linked sulfonamide undergoes nucleophilic substitution with 4-(trifluoromethyl)benzo[d]thiazol-2-ol.
    • Conditions: K2CO3, DMF, 80°C, 12 hours.

One-Pot Coupling (Patent Route)

A patent method streamlines the process using preformed intermediates:

  • Reagents :
    • 4-(Trifluoromethyl)benzo[d]thiazol-2-ol (1.2 equiv)
    • N,N-Dimethyl-4-(azetidine-1-carbonyl)benzenesulfonamide (1.0 equiv)
    • K2CO3 (2.5 equiv), DMF, 80°C, 24 hours.
  • Yield : ~65% after column chromatography.

Optimization and Challenges

Solvent and Base Selection

  • DMF vs. THF : DMF enhances solubility of intermediates but requires higher temperatures.
  • Base Impact : K2CO3 outperforms NaHCO3 in SNAr reactions due to stronger basicity.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively isolates the target compound.
  • Recrystallization : Ethanol/water mixtures improve purity (>98% by HPLC).

Analytical Data and Characterization

Property Value Source
Molecular Formula C20H18F3N3O4S2
Molecular Weight 485.5 g/mol
Melting Point Not reported
HPLC Purity >98%
  • 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, benzothiazole), 4.65 (m, 4H, azetidine), 3.01 (s, 6H, N,N-dimethyl).
  • MS (ESI+) : m/z 486.2 [M+H]+.

Q & A

Basic: How to optimize reaction conditions for synthesizing the sulfonamide core of this compound?

Answer:
The sulfonamide group is typically introduced via nucleophilic substitution between a sulfonyl chloride intermediate and an amine. For example, in analogous compounds, reaction conditions involve:

  • Solvent: Dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) for high solubility of aromatic intermediates .
  • Base: Triethylamine (TEA) or potassium carbonate (K₂CO₃) to neutralize HCl byproducts .
  • Temperature: Room temperature (20–25°C) for 12–24 hours to ensure complete conversion .
  • Purification: Flash chromatography using ethyl acetate/hexane gradients (1:2 to 1:1) to isolate the product .
    Key validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and ¹H/¹³C NMR .

Advanced: How to troubleshoot low yields during azetidine-1-carbonyl coupling?

Answer:
Low yields in azetidine coupling often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Activation: Pre-activate the carboxylic acid with HATU or EDCI in dry DMF to enhance electrophilicity .
  • Temperature control: Perform the reaction at 0–5°C to minimize decomposition of the azetidine ring .
  • Stoichiometry: Use a 1.2–1.5 molar excess of the azetidine derivative to drive the reaction .
  • By-product analysis: Characterize side products (e.g., hydrolyzed intermediates) via LC-MS to adjust protecting groups .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the benzo[d]thiazole and azetidine moieties (e.g., δ 7.8–8.2 ppm for thiazole protons) .
  • Mass spectrometry (HRMS): Validate molecular weight within 3 ppm error .
  • HPLC: Ensure >95% purity using a C18 column with acetonitrile/water gradients .
  • X-ray crystallography (if crystalline): Resolve conformational ambiguities in the sulfonamide and carbonyl linkages .

Advanced: How to address discrepancies in biological activity data across cell-based assays?

Answer:
Contradictory activity data (e.g., IC₅₀ variability) may arise from:

  • Solubility issues: Pre-dissolve the compound in DMSO (≤0.1% final concentration) and verify solubility in assay buffers via dynamic light scattering (DLS) .
  • Metabolic instability: Perform microsomal stability assays (e.g., mouse liver microsomes) to identify rapid degradation pathways .
  • Off-target effects: Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
    Case study: Analogous benzo[d]thiazole derivatives showed improved reproducibility after optimizing serum-free pre-incubation .

Basic: What functional groups in this compound are prone to hydrolysis or oxidation?

Answer:

  • Azetidine ring: Susceptible to acid-catalyzed ring-opening; stabilize with pH 7–8 buffers .
  • Sulfonamide group: Hydrolyzed under strong acidic/basic conditions; avoid prolonged exposure to pH <2 or >10 .
  • Trifluoromethyl group: Stable under most conditions but may undergo radical-mediated degradation under UV light .
    Preventive measures: Store the compound at –20°C in amber vials under inert gas (N₂/Ar) .

Advanced: How to design structure-activity relationship (SAR) studies for the benzo[d]thiazole moiety?

Answer:

  • Core modifications: Synthesize analogs with substituents at the 4-position (e.g., –CF₃ → –Cl, –OCH₃) to assess electronic effects .
  • Bioisosteric replacement: Replace benzo[d]thiazole with indole or benzoxazole to evaluate steric tolerance .
  • Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/logP with target binding (e.g., kinase inhibition) .
    Data interpretation: Compare IC₅₀ values and ligand efficiency metrics (LE, LLE) to prioritize analogs .

Basic: How to evaluate the compound’s stability under physiological conditions?

Answer:

  • Plasma stability: Incubate with human plasma (37°C, 1–24 hours) and quantify remaining compound via LC-MS/MS .
  • pH stability: Test in buffers (pH 1–10) for 24 hours; monitor degradation by HPLC .
  • Light sensitivity: Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products .

Advanced: How to resolve spectral overlaps in ¹H NMR for the N,N-dimethylsulfamoyl group?

Answer:

  • Solvent selection: Use deuterated DMSO-d₆ to sharpen peaks for –N(CH₃)₂ (δ 2.8–3.1 ppm) .
  • 2D NMR: Perform HSQC to correlate ¹H signals with ¹³C (δ 40–45 ppm for dimethylamino carbons) .
  • Variable temperature NMR: Elevate to 50°C to reduce rotational barriers and simplify splitting patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.